molecular formula C15H17ClN4O6 B12393662 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine

6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine

Cat. No.: B12393662
M. Wt: 384.77 g/mol
InChI Key: DXZAADAYDVJBOZ-BWIWHEPQSA-N
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Description

6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropurine and 2,3,5-tri-O-acetyl-D-ribofuranose.

    Glycosylation Reaction: The 6-chloropurine is glycosylated with 2,3,5-tri-O-acetyl-D-ribofuranose in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the protected nucleoside.

    Deprotection: The acetyl protecting groups are removed using a mild base such as sodium methoxide in methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Scaling up the glycosylation reaction and deprotection steps to ensure high yield and purity.

    Purification: Using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as ammonia or primary amines in the presence of a base like sodium hydride.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with various substituents at the 6-position.

    Oxidation Products: Oxidized purine derivatives.

    Reduction Products: Reduced purine derivatives.

Scientific Research Applications

6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as an antiviral or anticancer agent.

    Biology: Used in studies involving nucleoside metabolism and enzyme interactions.

    Pharmacology: Investigated for its effects on cellular processes and potential therapeutic uses.

    Industry: Utilized in the synthesis of other nucleoside analogs and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductase, disrupting cellular replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: The parent compound, lacking the ribofuranosyl moiety.

    9-(2-Deoxy-2-fluoro-|A-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral properties.

    9-(|A-D-Arabinofuranosyl)adenine: A nucleoside analog used in antiviral and anticancer research.

Uniqueness

6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. The presence of the 3,5-di-O-acetyl and 2-O-methyl groups enhances its stability and bioavailability compared to other nucleoside analogs.

Properties

Molecular Formula

C15H17ClN4O6

Molecular Weight

384.77 g/mol

IUPAC Name

[(2R,4S,5R)-3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1

InChI Key

DXZAADAYDVJBOZ-BWIWHEPQSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C

Origin of Product

United States

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